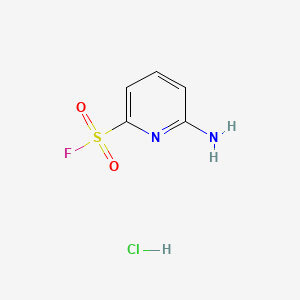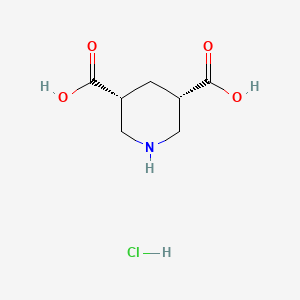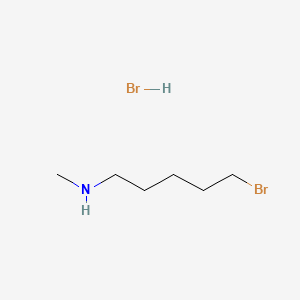
(5-bromopentyl)(methyl)amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromopentyl)(methyl)amine hydrobromide is a chemical compound with the molecular formula C6H15Br2N. It is a brominated amine derivative, commonly used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming various chemical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopentyl)(methyl)amine hydrobromide typically involves the reaction of 5-bromopentylamine with methylamine in the presence of hydrobromic acid. The reaction conditions are usually mild, and the process can be carried out at room temperature. The general reaction scheme is as follows:
5-bromopentylamine+methylamine+HBr→(5-bromopentyl)(methyl)amine hydrobromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of phase-transfer catalysts can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(5-bromopentyl)(methyl)amine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The amine group can be oxidized to form corresponding oxides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form primary or secondary amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include nitroso compounds and oximes.
Reduction: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
(5-bromopentyl)(methyl)amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-bromopentyl)(methyl)amine hydrobromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The amine group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but with a shorter carbon chain.
3-Bromopropylamine hydrobromide: Another brominated amine with a different carbon chain length.
5-Bromo-N,N,N-trimethylpentan-1-aminium bromide: A quaternary ammonium salt with similar reactivity.
Uniqueness
(5-bromopentyl)(methyl)amine hydrobromide is unique due to its specific carbon chain length and the presence of both bromine and amine functional groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
5-bromo-N-methylpentan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c1-8-6-4-2-3-5-7;/h8H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWQQTQORYVQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)
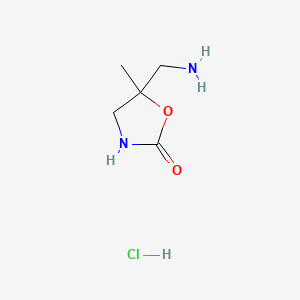
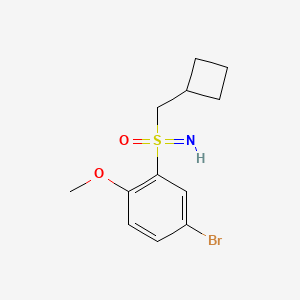
![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
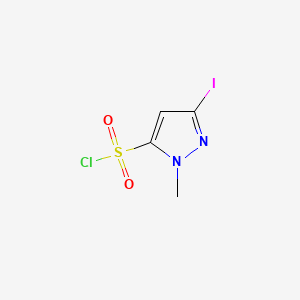
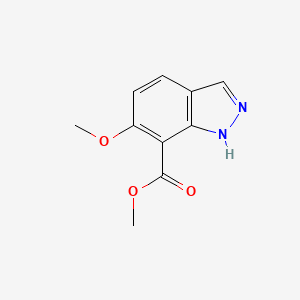
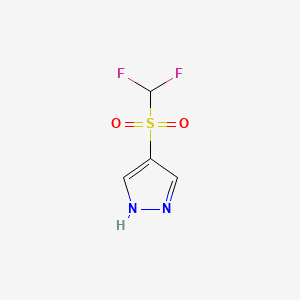
![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)
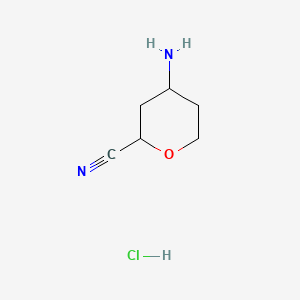
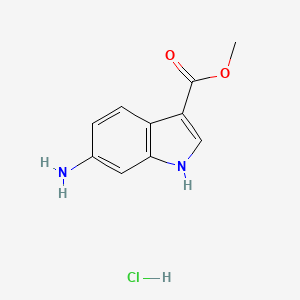
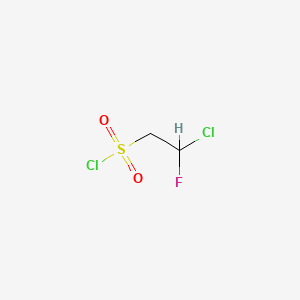
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)
